Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a cyclopentyl group attached to the pyrazole ring and a methyl ester functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The methyl ester group can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid, while reduction can produce pyrazole-5-methanol.
Scientific Research Applications
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-1H-pyrazole-5-carboxylate
- Methyl 1-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties
Biological Activity
Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings.
Overview of Biological Activities
This compound has been studied for several biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Enzyme Inhibition : Similar pyrazole derivatives are known to act as enzyme inhibitors, particularly in pathways related to cancer and inflammation. Preliminary studies indicate that this compound may interact with specific enzymes.
The biological activity of this compound is primarily attributed to its interactions with molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites, modulating enzyme activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation : The pyrazole ring structure enables interaction with enzymes involved in inflammatory responses and cancer progression.
- Receptor Binding : The compound may also bind to specific receptors, altering their activity and contributing to its pharmacological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Properties |
---|---|---|
Methyl 1-ethyl-1H-pyrazole-5-carboxylate | Ethyl group instead of cyclopentyl | Similar biological activity potential |
Methyl 1-phenyl-1H-pyrazole-5-carboxylate | Phenyl group instead of cyclopentyl | Known for anti-inflammatory effects |
Methyl 5-nitro-1H-pyrazole-3-carboxylate | Nitro group at different position | Recognized for enzyme inhibition |
This table highlights how the cyclopentyl group in this compound imparts distinct steric and electronic properties that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its analogs:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against a range of bacterial strains, suggesting its potential utility as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings indicated that the compound could inhibit pro-inflammatory cytokine production in vitro, which is critical for managing chronic inflammatory conditions .
- Enzyme Inhibition Analysis : A comparative study evaluated the enzyme inhibition capabilities of various pyrazole derivatives. This compound was found to effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential .
Properties
IUPAC Name |
methyl 2-cyclopentylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-6-7-11-12(9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJGNMDIILAWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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